molecular formula C25H21ClN2O4 B5347839 N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine

Cat. No. B5347839
M. Wt: 448.9 g/mol
InChI Key: YMPISWDOBJPUPL-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine, also known as Boc-Phe-(Z)-Phe-(4-Cl)-COOH, is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylalanine and has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH involves the binding of the compound to the active site of the target enzyme. This binding inhibits the activity of the enzyme, leading to a decrease in its ability to catalyze its substrate. The inhibition of ACE and DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH has been shown to be competitive and reversible.
Biochemical and Physiological Effects:
This compound(Z)-Phe-(4-Cl)-COOH has been shown to have several biochemical and physiological effects. Inhibition of ACE by this compound(Z)-Phe-(4-Cl)-COOH leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in a decrease in blood pressure. Inhibition of DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH leads to an increase in the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This results in improved glucose control.

Advantages and Limitations for Lab Experiments

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It has been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of this compound(Z)-Phe-(4-Cl)-COOH in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. Additionally, the inhibition of ACE and DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH may have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH. One area of interest is the development of more potent and selective inhibitors of ACE and DPP-IV. Another area of interest is the investigation of the potential therapeutic applications of this compound(Z)-Phe-(4-Cl)-COOH in the treatment of hypertension and diabetes. Additionally, the off-target effects of this compound(Z)-Phe-(4-Cl)-COOH on other enzymes and pathways should be further investigated to better understand its mechanism of action.

Synthesis Methods

The synthesis of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH involves the reaction of benzoyl chloride with phenylalanine to form N-benzoylphenylalanine. This intermediate is then reacted with 4-chlorobenzaldehyde and acetic anhydride to form this compound. This method has been optimized for high yield and purity and has been used in several studies.

Scientific Research Applications

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). These enzymes play important roles in the regulation of blood pressure and glucose metabolism, respectively. Inhibition of these enzymes may have therapeutic potential for the treatment of hypertension and diabetes.

properties

IUPAC Name

2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c26-20-13-11-18(12-14-20)15-21(27-23(29)19-9-5-2-6-10-19)24(30)28-22(25(31)32)16-17-7-3-1-4-8-17/h1-15,22H,16H2,(H,27,29)(H,28,30)(H,31,32)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPISWDOBJPUPL-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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